Potassium (4-(dimethylamino)-3-methylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide is a chemical compound with the molecular formula C9H12BF3KN. It is a potassium salt of an organotrifluoroborate, which is known for its stability and utility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide typically involves the reaction of 4-(dimethylamino)-3-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Reactions are typically carried out under inert atmosphere at elevated temperatures ranging from 50°C to 100°C.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is usually a biaryl compound .
Scientific Research Applications
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
- Potassium dimethylaminomethyltrifluoroboronate
- Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate
Uniqueness
Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H12BF3KN |
---|---|
Molecular Weight |
241.10 g/mol |
IUPAC Name |
potassium;[4-(dimethylamino)-3-methylphenyl]-trifluoroboranuide |
InChI |
InChI=1S/C9H12BF3N.K/c1-7-6-8(10(11,12)13)4-5-9(7)14(2)3;/h4-6H,1-3H3;/q-1;+1 |
InChI Key |
PFHFUKOJYLLZBZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)N(C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.